molecular formula C14H15N3O B2911910 N-methyl-N-[(5-phenyl-1H-pyrazol-3-yl)methyl]prop-2-enamide CAS No. 2361637-92-3

N-methyl-N-[(5-phenyl-1H-pyrazol-3-yl)methyl]prop-2-enamide

Cat. No.: B2911910
CAS No.: 2361637-92-3
M. Wt: 241.294
InChI Key: IPRZGKIJXOPWFA-UHFFFAOYSA-N
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Description

N-methyl-N-[(5-phenyl-1H-pyrazol-3-yl)methyl]prop-2-enamide is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[(5-phenyl-1H-pyrazol-3-yl)methyl]prop-2-enamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with an α,β-unsaturated carbonyl compound, such as chalcone, under acidic or basic conditions.

    N-Methylation: The pyrazole derivative is then methylated using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

    Amidation: The final step involves the reaction of the N-methylated pyrazole with acryloyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[(5-phenyl-1H-pyrazol-3-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Alkylated pyrazole derivatives.

Scientific Research Applications

N-methyl-N-[(5-phenyl-1H-pyrazol-3-yl)methyl]prop-2-enamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, analgesic, and anticancer properties.

    Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.

    Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-methyl-N-[(5-phenyl-1H-pyrazol-3-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition of enzyme activity or the activation/inhibition of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]prop-2-enamide: Similar structure but with a different substitution pattern on the pyrazole ring.

    N-Methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]but-2-enamide: Similar structure but with a different alkyl chain length.

Uniqueness

N-methyl-N-[(5-phenyl-1H-pyrazol-3-yl)methyl]prop-2-enamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the N-methyl group and the prop-2-enamide moiety can enhance its binding affinity and selectivity for certain biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-3-14(18)17(2)10-12-9-13(16-15-12)11-7-5-4-6-8-11/h3-9H,1,10H2,2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPRZGKIJXOPWFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=NN1)C2=CC=CC=C2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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